molecular formula C21H22N6O2 B5517702 3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine

3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine

Cat. No.: B5517702
M. Wt: 390.4 g/mol
InChI Key: RLAWHAIEEJOBIN-UHFFFAOYSA-N
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Description

3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.18042397 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

One significant application of compounds related to 3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine is in the development of antibacterial agents. A study by Tucker et al. (1998) explored oxazolidinones, which include piperazinyl oxazolidinones with a six-membered heteroaromatic ring. These compounds showed effective antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).

Anti-inflammatory Applications

Another research avenue is the exploration of anti-inflammatory properties. Amr et al. (2007) synthesized a series of pyridines, pyrimidinones, and oxazinones as potential anti-inflammatory agents, using citrazinic acid as a starting material. These compounds demonstrated promising anti-inflammatory activities comparable to the reference drug Prednisolone® (Amr, Sabry, & Abdulla, 2007).

Synthesis of Heterocyclic Systems

The compound's structural framework lends itself to the synthesis of various heterocyclic systems. Stanovnik et al. (1990) demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate for the preparation of fused pyrimidinones, including derivatives of pyrido[1,2-a]pyrimidine and pyrimido[1,2-b]pyridazine (Stanovnik et al., 1990).

Antiviral Applications

Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives. These compounds showed significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Synthesis of Pyridobenzothiazine Acids

Cecchetti et al. (1987) synthesized a series of pyridobenzothiazine acid derivatives, which displayed potent antibacterial activities against Gram-positive and Gram-negative pathogens. The study provides insight into the structural activity relationships of these compounds (Cecchetti, Fravolini, Fringuelli, Mascellani, Pagella, Palmioli, Segre, & Terni, 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain pyrimidine rings work by interfering with the synthesis of DNA or RNA, preventing cells from dividing and growing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, for example, future research could involve testing its efficacy and safety in cell cultures and animal models .

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[3-(4-methylpyrimidin-2-yl)oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15-8-9-22-21(23-15)29-18-5-3-4-17(14-18)20(28)27-12-10-26(11-13-27)19-7-6-16(2)24-25-19/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWHAIEEJOBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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